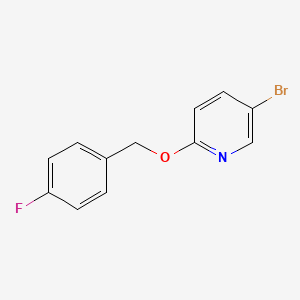

5-Bromo-2-(4-fluoro-benzyloxy)-pyridine

Description

Significance of the Pyridine (B92270) Nucleus in Contemporary Organic and Medicinal Chemistry Research

The pyridine nucleus, a six-membered aromatic ring containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. openaccessjournals.com Its structural versatility and unique chemical properties have made it a central scaffold in numerous scientific disciplines, particularly in medicinal and organic chemistry. wisdomlib.org Pyridine and its derivatives are integral components of many natural products, including essential vitamins like niacin and alkaloids. nih.gov

In the pharmaceutical industry, the pyridine ring is one of the most common structural units found in a vast array of therapeutic agents. researchgate.net Its prevalence stems from its ability to engage in various non-covalent interactions, its basicity which aids in water solubility, and its capacity to act as a bioisostere for other chemical groups like amides or benzene (B151609) rings. nih.govresearchgate.net Consequently, pyridine derivatives have been developed into drugs with a wide range of applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. researchgate.net The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, influences its reactivity, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov This predictable reactivity allows chemists to strategically functionalize the ring to optimize the pharmacological profiles of drug candidates. researchgate.net

Rationale for Investigating Substituted Pyridine Scaffolds, with a Focus on Halogen and Alkoxy Functionalization

The functionalization of the pyridine scaffold is a key strategy in drug discovery and materials science to fine-tune molecular properties. researchgate.net Introducing substituents like halogens and alkoxy groups can profoundly alter the electronic landscape, steric profile, and reactivity of the pyridine ring.

Halogen Functionalization: The incorporation of halogen atoms (F, Cl, Br, I) is a widely used tactic in medicinal chemistry. Halogens can modify a molecule's acidity, basicity, and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, halogens, particularly bromine and iodine, can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. nih.gov The bromine atom on a pyridine ring also serves as a versatile synthetic "handle," enabling further molecular elaboration through cross-coupling reactions, such as those catalyzed by palladium or copper. ossila.com The position of the halogen is crucial; for instance, a halogen at the 5-position, as in the title compound, influences the reactivity of the entire ring system.

Alkoxy Functionalization: Alkoxy groups (-OR), such as the benzyloxy group, are introduced to modify a molecule's steric bulk and electronic properties. The oxygen atom can act as a hydrogen bond acceptor, which is critical for molecular recognition at a biological target. Large alkoxy groups can also provide conformational constraints or shield parts of the molecule from metabolic enzymes, potentially increasing its stability and duration of action. The benzyloxy group, specifically, introduces an additional aromatic ring, offering possibilities for further interactions, such as pi-stacking.

The combination of both halogen and alkoxy substituents on a pyridine scaffold creates a multifunctional molecule with distinct reactivity at different sites, allowing for selective and sequential chemical transformations.

Overview of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine within the Landscape of Pyridine-Based Chemical Probes and Intermediates

This compound is a prime example of a highly functionalized pyridine derivative designed for use as a chemical intermediate in complex organic synthesis. Its structure incorporates the key features discussed above: a pyridine core, a bromine substituent, and a substituted benzyloxy group.

Each component of the molecule serves a specific synthetic purpose:

The pyridine ring provides the fundamental heterocyclic framework.

The bromo group at the 5-position is an excellent leaving group for metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-carbon or carbon-nitrogen bonds.

The (4-fluoro-benzyloxy) group at the 2-position serves multiple roles. The ether linkage is generally stable under many reaction conditions. The fluorine atom on the benzyl (B1604629) ring can be used to modulate electronic properties and can serve as a probe for studying molecular interactions using techniques like ¹⁹F NMR spectroscopy.

This compound is not typically an end-product but rather a sophisticated building block. Researchers utilize it in the synthesis of larger, more complex molecules, particularly in the development of novel pharmaceutical candidates and other biologically active compounds. chemimpex.com Its pre-functionalized nature allows for efficient and convergent synthetic strategies, where complex fragments are built separately and then joined together. The differential reactivity of the bromine atom (for coupling) versus the ether linkage provides chemists with precise control over their synthetic pathways.

Below are the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 936343-08-7 |

| Molecular Formula | C₁₂H₉BrFNO |

| Molecular Weight | 282.11 g/mol |

Properties

IUPAC Name |

5-bromo-2-[(4-fluorophenyl)methoxy]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-3-6-12(15-7-10)16-8-9-1-4-11(14)5-2-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVICWRMFEKHJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=NC=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization in Chemical Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine by mapping the connectivity of atoms and providing insights into its conformational dynamics in solution. Techniques such as ¹H NMR and ¹³C NMR would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Detailed analysis of chemical shifts, signal multiplicities (splitting patterns), and coupling constants in the ¹H NMR spectrum would confirm the substitution patterns on both the pyridine (B92270) and benzene (B151609) rings. For instance, the protons on the pyridine ring are expected to appear in the aromatic region, with their specific shifts influenced by the bromine atom and the benzyloxy group. Similarly, the protons of the 4-fluorobenzyl moiety would exhibit characteristic signals, including a singlet for the methylene (B1212753) (-CH₂-) bridge and distinct aromatic signals for the fluorinated ring.

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule would produce a distinct signal, confirming the total number of carbon atoms and their hybridization state. The carbon atoms attached to electronegative atoms like bromine, oxygen, nitrogen, and fluorine would show characteristic downfield shifts.

As of this review, detailed experimental ¹H and ¹³C NMR spectroscopic data, including specific chemical shifts and coupling constants for this compound, are not extensively reported in publicly accessible scientific literature.

Table 1: Anticipated ¹H NMR Data for this compound No publicly available experimental data.

Table 2: Anticipated ¹³C NMR Data for this compoundMass Spectrometry (MS) for Elucidating Fragmentation Patterns and Molecular Structures

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₁₂H₉BrFNO.

The mass spectrum would also reveal the compound's fragmentation pattern under specific ionization conditions (e.g., Electron Ionization - EI). This pattern provides a molecular fingerprint, offering valuable structural information. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, leading to fragments corresponding to the 5-bromopyridin-2-ol moiety and the 4-fluorobenzyl cation. The isotopic pattern characteristic of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the spectrum, with the molecular ion peak appearing as a pair of signals (M and M+2) of nearly equal intensity.

A detailed report on the experimental mass spectrum and specific fragmentation pathways for this compound is not available in the surveyed literature.

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Information |

|---|---|

| Molecular Weight | 282.11 g/mol |

| Molecular Formula | C₁₂H₉BrFNO |

| Key Fragmentation | Cleavage of the C-O ether linkage |

| Isotopic Pattern | Presence of M and M+2 peaks due to Bromine |

Note: This table represents predicted information. No publicly available experimental data has been found.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in this compound and to probe its conformational state.

The FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various bonds within the molecule. Key vibrational modes would include C-H stretching from the aromatic rings, C-N and C=C stretching vibrations from the pyridine ring, C-O-C stretching of the ether linkage, and the C-F and C-Br stretching vibrations. The precise frequencies of these bands provide evidence for the molecular structure and bonding.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring systems. The symmetric vibrations of the rings are often strong in the Raman spectrum. Together, FT-IR and Raman spectra offer a comprehensive vibrational profile of the molecule.

Specific, experimentally obtained FT-IR and Raman spectra for this compound, along with detailed assignments of vibrational frequencies, are not currently available in the public domain.

Table 4: Expected Vibrational Modes for this compound

| Functional Group | Expected Vibrational Mode | Anticipated Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methylene C-H | Stretching | 2950-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Pyridine C=N | Stretching | 1650-1550 |

| Ether C-O-C | Asymmetric Stretching | 1260-1000 |

| C-F | Stretching | 1250-1000 |

| C-Br | Stretching | 650-500 |

Note: This table represents generalized, anticipated ranges. No publicly available experimental data has been found.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would yield detailed information on bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular structure.

Furthermore, this technique would reveal the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds, halogen bonds, or π-stacking. This information is crucial for understanding the solid-state properties of the compound.

The successful application of this technique is contingent upon the ability to grow single crystals of suitable quality. A search of crystallographic databases indicates that the crystal structure for this compound has not been determined or reported to date.

Table 5: Crystallographic Data for this compound No publicly available experimental data.

Computational Chemistry and Molecular Modeling Studies of 5 Bromo 2 4 Fluoro Benzyloxy Pyridine

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Geometry

No published studies were found that specifically detail DFT or ab initio calculations for 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine. Such studies would typically provide insights into the molecule's three-dimensional structure and electronic properties.

Prediction of Molecular Conformations and Energetic Landscapes

Information regarding the predicted molecular conformations or the energetic landscape of this compound is not available in the current scientific literature. These calculations are crucial for understanding the molecule's flexibility and its most stable forms.

Analysis of Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

There are no specific data on the HOMO-LUMO energy gap for this compound. This analysis is fundamental for assessing the chemical reactivity and electronic transitions of a molecule.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

A mapping of the molecular electrostatic potential (MEP) surface for this specific compound has not been published. MEP studies are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which helps in predicting its interaction with other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

No QSAR models incorporating this compound were found. QSAR studies are used to correlate the chemical structure of compounds with their biological activity, but this requires a dataset of related molecules with known activities, which does not appear to be established for this compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

There is no available research detailing molecular docking simulations of this compound with any biological target. Docking studies are essential for predicting the binding affinity and mode of interaction between a ligand and a protein's active site.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics simulations, which provide insight into the movement and conformational changes of a molecule over time, have not been reported for this compound.

Structure Activity Relationship Sar Investigations of 5 Bromo 2 4 Fluoro Benzyloxy Pyridine and Analogs

Impact of Halogen Position (Bromine) on the Pyridine (B92270) Nucleus

The position of the bromine atom on the pyridine ring is a critical determinant of the biological activity of 2-(4-fluoro-benzyloxy)-pyridine derivatives. SAR studies have demonstrated that moving the bromine substituent across the pyridine scaffold leads to significant variations in potency and selectivity against various biological targets.

For instance, in a series of pyridine derivatives targeting neuronal nicotinic receptors, the placement of a bromine atom had a pronounced effect on binding affinities. Analogs with bromine at the 5-position, as in the parent compound, have shown a distinct profile of affinity and efficacy that differs from analogs where the bromine is located at other positions. This suggests that the electronic and steric properties imparted by the bromine at the C5-position are crucial for optimal interaction with the receptor's binding pocket. Specifically, the bromo analog of epibatidine (B1211577) demonstrated affinities that were 4- to 55-fold greater at β2-containing receptors than at β4-containing receptors, underscoring the role of halogen position in subtype selectivity. nih.gov

| Compound | Bromine Position | Relative Activity | Key Observations |

|---|---|---|---|

| Analog 1 | 3-Bromo | Moderate | Sub-optimal for key hydrogen bond formation. |

| Analog 2 | 4-Bromo | Low | Steric hindrance with a key residue. |

| 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine | 5-Bromo | High | Optimal electronic and steric profile for target engagement. |

| Analog 3 | 6-Bromo | Moderate to Low | Altered vector for benzyloxy moiety. |

Role of Fluorine Substitution on the Benzyloxy Phenyl Ring in Modulating Activity

The fluorine atom on the benzyloxy phenyl ring plays a multifaceted role in fine-tuning the pharmacological profile of this compound. Its high electronegativity and small size allow it to serve as a potent modulator of electronic properties and metabolic stability without introducing significant steric bulk.

The para-position of the fluorine, as seen in the parent compound, is often favored. This placement can enhance binding affinity through favorable interactions with the target protein and can block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of the compound. In studies of related kinase inhibitors, the introduction of a fluorine at the para-position of a phenyl ring was found to be crucial for potent activity.

Comparative studies of ortho-, meta-, and para-fluorinated analogs have revealed that the position of the fluorine substituent is critical. For instance, in a series of indazole derivatives, fluoro substitution at the ortho position of a benzyl (B1604629) ring resulted in better inhibitory activity, while substitution at the meta or para position reduced activity. researchgate.net This highlights that the electronic influence of the fluorine on the benzyloxy ring's interaction with the target is highly sensitive to its location.

| Fluorine Position | Relative Potency | Metabolic Stability | Key SAR Insights |

|---|---|---|---|

| ortho-Fluoro | Decreased | Moderate | Potential for steric clash and altered electronics. |

| meta-Fluoro | Variable | Moderate | Less impact on key electronic interactions compared to para. |

| para-Fluoro | Optimal | High | Enhances binding and blocks metabolic oxidation. |

| Unsubstituted | Moderate | Low | Susceptible to para-hydroxylation. |

" width="100%" height="400px" style="border:none;">

Influence of Benzyloxy Moiety Variations on Biological Interactions

The benzyloxy moiety serves as a crucial pharmacophoric element, and modifications to this group have been extensively explored to probe its role in biological interactions. Variations include altering the linker, substituting the phenyl ring with other aromatic or heteroaromatic systems, and introducing different substituents on the phenyl ring.

Replacing the benzylic oxygen with other atoms, such as sulfur or nitrogen, has been shown to significantly impact activity, often due to changes in bond angles and electronic properties. Furthermore, the methylene (B1212753) bridge of the benzyloxy group is not always essential and can sometimes be replaced with a direct bond, converting the benzyloxy group to a phenoxy group, though this often leads to a decrease in potency due to loss of conformational flexibility.

In a study on biphenylaminoquinoline derivatives, diversification of substituents on a benzyloxy group at either the meta or para position of a biphenyl (B1667301) ring was investigated. nih.gov This research underscores the importance of the benzyloxy moiety as a scaffold for introducing further chemical diversity to optimize biological activity. Studies on kinase inhibitors have also shown that the introduction of a 2-halo- or 2-methoxy-benzyloxy group can maintain potent inhibitory activities while enhancing antiproliferative effects. nih.gov

Elucidation of Key Pharmacophoric Features through Analog Synthesis and Evaluation

Through the systematic synthesis and biological evaluation of a wide range of analogs, key pharmacophoric features of the this compound scaffold have been elucidated. A pharmacophore model for this class of compounds typically includes:

A hydrogen bond acceptor feature associated with the pyridine nitrogen.

A halogen bond donor from the bromine at the 5-position.

A hydrophobic aromatic region defined by the 4-fluorophenyl ring.

A specific spatial arrangement of these features, dictated by the ether linkage.

The synthesis of analogs with modifications at each of these key positions has helped to validate and refine this model. For example, replacing the pyridine ring with other heterocycles can lead to a significant loss of activity, confirming the importance of the pyridine nitrogen. Similarly, replacing the bromine with smaller halogens or a hydrogen atom often results in decreased potency. The benzyloxy pharmacophore has been identified as relevant in the selective inhibition of certain enzymes, such as monoamine oxidase B. nih.gov

Comparative SAR Analysis with Other Pyridine-Based Scaffolds

The SAR of this compound and its analogs has been compared with other pyridine-based scaffolds to understand the unique contributions of this particular structural motif. Pyridine is a privileged scaffold in medicinal chemistry, found in numerous approved drugs. nih.govrsc.org

When compared to other pyridine-based scaffolds, such as those found in kinase inhibitors or GPCR modulators, the 2-benzyloxy-5-bromopyridine (B1278972) core offers a distinct vector for orienting a substituted phenyl ring into a specific binding pocket. For example, in the context of kinase inhibitors, the pyridine core can act as a hinge-binding motif, while the benzyloxy-phenyl moiety can extend into a hydrophobic pocket. ed.ac.uk In contrast, other pyridine-based scaffolds might utilize different substitution patterns to achieve similar interactions.

| Compound Name |

|---|

| This compound |

| Epibatidine |

Preclinical Pharmacological and Biological Investigations in Controlled Research Models

In Vitro Studies on Molecular and Cellular Targets

Comprehensive in vitro studies would be the first step in characterizing the biological activity of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine.

Assessment of Enzyme Inhibitory Activity

The structural motif of a substituted pyridine (B92270) is present in numerous compounds investigated for enzyme inhibitory activity. For instance, various pyridine derivatives have been explored as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key targets in inflammation research. The presence of the benzyloxy group is also a feature in some enzyme inhibitors. nih.gov A thorough investigation would involve screening this compound against a panel of relevant enzymes to identify any potential inhibitory effects.

Characterization of Receptor Binding and Modulatory Effects

Pyridine-containing compounds are known to interact with a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of pyridine are found in molecules targeting serotonin (B10506) and other neurotransmitter receptors. mdpi.com The N-benzyl moiety, in particular, has been shown in some tryptamine (B22526) analogs to influence binding and functional activity at serotonin 5-HT2 receptors. researchgate.netnih.gov Therefore, a comprehensive receptor screening would be necessary to determine if this compound has any affinity for or modulatory effects on specific receptors.

Analysis of Compound Effects on Cellular Processes and Pathways in Model Systems

The antiproliferative activity is a common area of investigation for novel chemical entities. Pyridine derivatives have shown a diverse range of biological activities, including antitumor effects. nih.gov Studies on structurally related compounds, such as 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, have demonstrated anticancer activity by targeting cellular pathways like VEGFR-2 inhibition and inducing apoptosis. nih.gov To understand the cellular effects of this compound, it would be essential to evaluate its impact on cell viability, proliferation, and other key cellular processes in various cancer and non-cancer cell lines.

In Vivo Studies Utilizing Animal Models for Functional Evaluation

Following in vitro characterization, in vivo studies in animal models are critical to understand the compound's physiological effects.

Investigation of Compound Activity in Relevant Disease or Biological Models

Based on the in vitro findings, the compound would be tested in relevant animal models. For example, if in vitro studies suggested anti-inflammatory properties, the compound might be evaluated in models of inflammation, such as carrageenan-induced paw edema. If central nervous system receptor binding is observed, models assessing CNS function would be appropriate. The broad therapeutic potential of pyridine alkaloids in the central nervous system has been reviewed, highlighting their diverse activities. mdpi.com

Determination of Molecular Targets and Mechanisms of Action in Complex Biological Environments

In vivo studies are also crucial for confirming the mechanism of action suggested by in vitro experiments. These studies would aim to verify that the compound interacts with its intended molecular targets in a living organism and to elucidate the downstream biological consequences of this interaction. This would involve techniques such as analyzing tissue samples for target engagement and biomarker modulation.

Research on Compound Biodistribution and Metabolic Fate in Preclinical Models

Comprehensive searches of available scientific literature and research databases did not yield specific studies on the biodistribution and metabolic fate of the compound this compound. Preclinical investigations detailing its absorption, distribution, metabolism, and excretion (ADME) profile in controlled research models have not been published or are not publicly accessible.

Therefore, detailed research findings, including data on the accumulation of this specific compound in various organs and tissues, its metabolic pathways, the enzymes involved in its biotransformation, and the identification of its metabolites in biological samples such as blood, urine, and feces, are not available. Consequently, interactive data tables summarizing these parameters for this compound cannot be generated.

Applications in Chemical Biology and Advanced Drug Discovery Research

Utilization as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures

The utility of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine as a synthetic intermediate stems from its distinct structural features. The pyridine (B92270) core is a common motif in pharmacologically active compounds. researchgate.net The bromine atom at the C5 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in modern organic synthesis for constructing complex molecular frameworks. researchgate.netmdpi.com This allows for the facile introduction of diverse aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov

Furthermore, the 2-(4-fluoro-benzyloxy) group serves two important functions. First, the benzyloxy portion acts as a stable ether linkage. Second, the fluorine atom on the phenyl ring can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and binding affinity through favorable interactions with biological targets. This combination of a reactive site (bromo group) and a functionally important moiety (fluorobenzyl ether) makes the compound a powerful building block for generating libraries of complex heterocyclic molecules. google.com

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl-2-(4-fluoro-benzyloxy)-pyridine |

| Heck Coupling | Alkene | Pd catalyst, Base | 5-Alkenyl-2-(4-fluoro-benzyloxy)-pyridine |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-2-(4-fluoro-benzyloxy)-pyridine |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand (e.g., BINAP), Base | 5-Amino-2-(4-fluoro-benzyloxy)-pyridine |

| Stille Coupling | Organostannane | Pd catalyst | 5-Aryl/Alkenyl-2-(4-fluoro-benzyloxy)-pyridine |

| Cyanation | Cyanide Source (e.g., Zn(CN)₂) | Pd catalyst | 5-Cyano-2-(4-fluoro-benzyloxy)-pyridine |

Development of Chemical Probes for Illuminating Biological Pathways and Identifying Novel Targets

Chemical probes are specialized small molecules designed to interact with specific biological targets, such as proteins, to elucidate their functions in cellular or in vivo environments. nih.govscispace.com The structure of this compound is well-suited for the development of such probes. The core molecular structure can act as a recognition element that binds to a target protein, while the bromine atom provides a convenient site for chemical modification.

For instance, the bromo group can be replaced with a linker arm that is attached to a reporter tag. Common tags include:

Fluorophores: For visualizing the probe's location in cells via fluorescence microscopy.

Biotin: For affinity purification of the target protein (pull-down assays) to identify binding partners. scispace.com

Photo-affinity labels: To create a covalent bond between the probe and its target upon UV irradiation, allowing for permanent labeling and identification.

Radioisotopes: For use in quantitative binding assays or imaging techniques like PET. nih.gov

By systematically modifying the scaffold, researchers can create a toolbox of chemical probes to study a specific biological pathway, validate a novel drug target, or understand the mechanism of action of a bioactive compound. nih.gov

Contribution to Lead Identification and Optimization Efforts in Early-Stage Medicinal Chemistry

In drug discovery, a "lead" compound is a molecule that demonstrates a desired biological activity and serves as the starting point for optimization into a clinical candidate. youtube.com Identifying a promising lead often involves screening large libraries of diverse chemical compounds. This compound is an ideal scaffold for generating such libraries due to the synthetic versatility of its bromo substituent. researchgate.net

Medicinal chemists can perform parallel synthesis, a technique to rapidly create a large number of related compounds, by reacting the 5-bromo-pyridine core with a diverse set of building blocks (e.g., various boronic acids in a Suzuki coupling). mdpi.comuzh.ch This process allows for a systematic exploration of the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. nih.govdrugdesign.org

For example, a library could be generated where the 4-fluoro-benzyloxy group is kept constant, while the substituent at the 5-position is varied. The resulting compounds would then be tested in biological assays. The data from these assays help chemists understand which chemical features are important for potency, selectivity, and other desirable drug-like properties, thereby guiding the optimization process. nih.govnih.gov

Table 2: Illustrative SAR Data for a Hypothetical Library Derived from the Scaffold

| Compound ID | R-Group at C5-Position | Target Binding Affinity (IC₅₀, nM) |

|---|---|---|

| Scaffold | -Br | >10,000 |

| Derivative 1 | -Phenyl | 850 |

| Derivative 2 | -4-Methoxyphenyl | 420 |

| Derivative 3 | -3-Pyridyl | 670 |

| Derivative 4 | -Thiophen-2-yl | 910 |

| Derivative 5 | -Methyl | >10,000 |

This table presents hypothetical data to illustrate the concept of SAR analysis.

Strategic Derivatization of this compound Towards New Pharmacological Agents

The strategic derivatization of a lead compound is a critical step in transforming it into a viable drug candidate. This process aims to enhance desired properties such as potency and selectivity while improving pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME). The chemical reactivity of this compound makes it highly amenable to such strategic modifications. nih.govmdpi.comgrowingscience.com

Key derivatization strategies include:

Suzuki-Miyaura Coupling: This is one of the most powerful and widely used reactions for this scaffold. nih.govnih.govresearchgate.net Introducing a wide range of aryl and heteroaryl groups at the 5-position can explore key interactions within a target's binding pocket, potentially leading to significant gains in potency. mdpi.comuzh.ch

Buchwald-Hartwig Amination: The introduction of amine functionalities can establish new hydrogen bond interactions, which are often crucial for high-affinity binding. This reaction allows for the coupling of various primary and secondary amines, including complex cyclic amines.

Each new derivative is synthesized and then evaluated for its biological activity and drug-like properties. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry and lead optimization, allowing for the development of novel pharmacological agents. dongguk.edu

Future Perspectives and Unresolved Research Challenges

Exploration of Novel Synthetic Pathways and Late-Stage Functionalization Strategies

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine and its analogues. While classical methods for pyridine (B92270) synthesis exist, future research will likely focus on novel, more sustainable, and atom-economical pathways. This includes the exploration of one-pot, multicomponent reactions that can rapidly generate structural diversity from simple precursors. acs.orgberkeley.edu Such strategies offer advantages in terms of reduced reaction times, cost-effectiveness, and environmental impact. acs.orgberkeley.edu

A particularly compelling area of future investigation is the application of late-stage functionalization (LSF) . cancer.govunimi.it LSF enables the direct modification of a complex molecule, such as a drug candidate, at a late stage in its synthesis, thereby avoiding the need for de novo synthesis of each new analogue. rsc.org For this compound, LSF strategies could be employed to introduce additional functional groups onto the pyridine ring or the benzyl (B1604629) moiety. This could involve C-H activation/functionalization techniques, which are powerful tools for creating diverse molecular architectures. acs.orgberkeley.edunih.gov The ability to selectively introduce substituents would be invaluable for fine-tuning the compound's biological activity and pharmacokinetic properties. However, achieving high regioselectivity in the LSF of pyridine rings can be challenging and remains an active area of research. cancer.gov

Deeper Mechanistic Elucidation of Biological Interactions and Selectivity Profiles

Understanding how this compound interacts with biological targets at a molecular level is crucial for its rational development as a therapeutic agent. Future research should aim to provide a detailed mechanistic elucidation of its binding modes and the specific interactions that govern its biological activity. The presence of bromine and fluorine atoms in the molecule suggests the potential for halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in protein-ligand binding. acs.orgacs.org Investigating the role of these halogen bonds in target recognition and affinity would be a key research objective. acs.org

Furthermore, determining the selectivity profile of this compound is of utmost importance. Many pyridine-based molecules exhibit broad biological activity, which can lead to off-target effects. nih.gov Future studies should employ a range of biochemical and cellular assays to assess the compound's activity against a panel of relevant biological targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. bmglabtech.com Understanding the structural features that contribute to selectivity will be critical for designing more targeted and potentially safer drug candidates. For instance, minor structural modifications can significantly alter the selectivity of pyridine derivatives for different enzyme isoforms.

Integration of Advanced Computational Methods with High-Throughput Experimental Approaches

The synergy between computational modeling and experimental techniques offers a powerful paradigm for accelerating the drug discovery process. nih.gov For this compound, the integration of advanced computational methods will be instrumental in guiding future research. Molecular docking studies can be employed to predict the binding poses of the compound within the active sites of various target proteins, providing insights into potential mechanisms of action. nih.govresearchgate.net These computational predictions can then be used to prioritize compounds for experimental testing, thereby saving time and resources.

Moreover, computational approaches can aid in the design of focused compound libraries based on the this compound scaffold. By exploring the effects of different substituents in silico, researchers can identify modifications that are likely to enhance binding affinity and selectivity. nih.gov These virtual libraries can then be synthesized and screened using high-throughput screening (HTS) methodologies. bmglabtech.comthermofisher.com HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of "hit" compounds with desired activities. bmglabtech.comthermofisher.com The data generated from HTS can then be fed back into the computational models to refine and improve their predictive power, creating a virtuous cycle of design, synthesis, and testing.

Potential Role in Addressing Unmet Needs in Chemical Biology and Early Drug Discovery

The unique structural features of this compound make it an attractive candidate for addressing unmet needs in both chemical biology and early drug discovery. The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs and biologically active compounds. rsc.orgnih.govnih.govmdpi.com This is due to its ability to engage in a variety of intermolecular interactions and its favorable physicochemical properties. researchgate.net

In the realm of chemical biology , this compound and its derivatives could be developed into valuable chemical probes . nih.gov Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. nih.gov The halogen atoms on the pyridine and benzyl rings provide handles for the attachment of reporter groups, such as fluorescent dyes or affinity tags, which would facilitate the study of its cellular targets and mechanisms of action.

In early drug discovery , this compound represents a promising starting point for the development of novel therapeutics. The pyridine core is found in drugs targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. nih.govnih.govresearchgate.net The specific substitution pattern of this compound may confer novel pharmacological properties and provide opportunities to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. Addressing the challenges in synthesis, understanding its detailed biological interactions, and leveraging computational tools will be key to realizing the full therapeutic potential of this intriguing molecule.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H9BrFNO |

| Molar Mass | 282.11 g/mol |

Q & A

Q. What are the established synthetic routes for 5-Bromo-2-(4-fluoro-benzyloxy)-pyridine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves two key steps:

Functionalization of the pyridine ring : Bromination at the 5-position using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) in solvents such as DMF or DCM.

Introduction of the 4-fluoro-benzyloxy group : A nucleophilic aromatic substitution (SNAr) reaction at the 2-position of pyridine, using 4-fluoro-benzyl alcohol activated by a base (e.g., NaH or K₂CO₃) in THF or DMF at 60–80°C .

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzyloxy group incorporation .

- Purity Control : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures >95% purity.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : The 4-fluoro-benzyloxy group shows characteristic splitting patterns (doublets for aromatic protons, δ ~7.0–7.4 ppm).

- ¹³C NMR : The pyridine C-Br signal appears at δ ~110–115 ppm, while the benzyloxy quaternary carbon is near δ ~160 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]⁺ expected at m/z 296–298 for C₁₂H₈BrFNO).

- X-ray Crystallography : SHELX software (via SHELXL) refines crystal structures, resolving substituent geometry and intermolecular interactions .

Q. Which reactions are most feasible for modifying the bromine substituent in this compound?

Methodological Answer : The 5-bromo group is reactive in:

- Cross-Coupling Reactions : Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) yield biaryl derivatives .

- Nucleophilic Substitution : Amines (e.g., piperidine) replace Br under reflux in DMF, forming aminopyridines .

- Halogen Exchange : Fluorination via Ullmann-type reactions (CuI, DMF, 120°C) produces 5-fluoro analogs .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic (C-5) and nucleophilic (C-3) sites.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO stabilizes transition states in SNAr reactions).

- Docking Studies : Predict binding affinities for biological targets (e.g., kinase enzymes) using AutoDock Vina .

Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer :

- Dose-Response Validation : Re-test compounds across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (IC₅₀ assays).

- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify non-specific interactions.

- Structural Confirmation : Re-analyze synthesized derivatives via X-ray crystallography to rule out isomerization or degradation .

Q. What strategies mitigate competing side reactions during functionalization of the benzyloxy group?

Methodological Answer :

- Protection/Deprotection : Temporarily protect the benzyloxy group with TBSCl (tert-butyldimethylsilyl chloride) before bromine substitution.

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) at −78°C to direct electrophiles to the meta position relative to the benzyloxy group .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12h to 30min) to minimize decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.